Phosphoglucose

説明

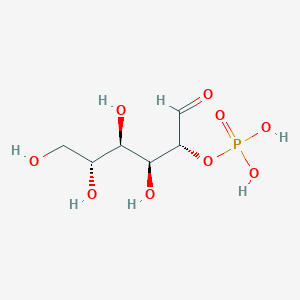

Structure

3D Structure

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZONVFWYCRPT-JGWLITMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phosphoglucose Isomerase: A Deep Dive into the Catalytic Mechanism

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a crucial enzyme in central metabolism, catalyzing the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P). This reaction is a key step in both glycolysis and gluconeogenesis. Beyond its metabolic role, PGI has been identified as a multifunctional protein, acting as a cytokine, a neurotrophic factor, and an autocrine motility factor, making it a protein of significant interest in various fields of biological research and a potential target for therapeutic development. This technical guide provides a comprehensive overview of the catalytic mechanism of this compound isomerase, detailing the key active site residues, the step-by-step chemical transformation, and relevant kinetic and structural data. Furthermore, it outlines key experimental protocols used to elucidate this mechanism, offering a valuable resource for researchers in enzymology and drug discovery.

The Catalytic Mechanism of this compound Isomerase

The catalytic mechanism of this compound isomerase is a well-studied process that proceeds through a multi-step acid-base catalysis, involving the opening of the pyranose ring of glucose-6-phosphate, isomerization via a cis-enediol intermediate, and subsequent closure of the furanose ring to form fructose-6-phosphate.[1][2][3]

The key steps of the reaction are as follows:

-

Substrate Binding: The cyclic form of glucose-6-phosphate binds to the active site of the enzyme.

-

Ring Opening: An enzymatic acid, proposed to be a lysine (B10760008) residue (e.g., Lys518 in rabbit PGI) or a histidine residue (e.g., His388), catalyzes the opening of the pyranose ring to form the open-chain aldose.[1]

-

Isomerization to a cis-Enediol Intermediate: A conserved glutamate (B1630785) residue (e.g., Glu357 in rabbit PGI) acts as a catalytic base, abstracting a proton from the C2 carbon of the open-chain glucose-6-phosphate.[1][4] This results in the formation of a planar cis-enediol(ate) intermediate.[3]

-

Proton Transfer: The same glutamate residue then acts as an acid, donating the proton to the C1 carbon of the intermediate.[1]

-

Formation of Fructose-6-Phosphate (Open Chain): This proton transfer results in the formation of the open-chain ketose, fructose-6-phosphate.

-

Ring Closure: The lysine or histidine residue that initiated ring opening then acts as a base, abstracting a proton from the C5 hydroxyl group, which facilitates the nucleophilic attack of the C5 oxygen onto the C2 carbonyl carbon, leading to the closure of the furanose ring and the formation of the final product, fructose-6-phosphate.[1]

The active site of this compound isomerase contains several highly conserved residues that are crucial for substrate binding and catalysis. In addition to the key catalytic residues mentioned above (Lys, His, Glu), an arginine residue (e.g., Arg272 in rabbit PGI) plays a role in stabilizing the negatively charged enediolate intermediate.[4]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of this compound isomerase have been determined for the enzyme from various sources. The following table summarizes key kinetic data for the forward (G6P → F6P) and reverse (F6P → G6P) reactions catalyzed by baker's yeast PGI at different temperatures.

| Temperature (K) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| 293.4 | Fructose-6-phosphate | 2.62 ± 0.55 | 2.78 ± 0.34 | 1.06 x 103 | [5][6] |

| 298.4 | Fructose-6-phosphate | - | 11.4 ± 1.0 | - | [5][6] |

| 311.5 | Fructose-6-phosphate | 7.8 ± 4.8 | - | - | [5][6] |

| 293.4 | Glucose-6-phosphate | - | 0.852 ± 0.086 | - | [5][6] |

| 298.4 | Glucose-6-phosphate | - | 1.46 ± 0.06 | - | [5][6] |

Note: The Km values for the reverse reaction (G6P → F6P) at 293.4 K and 298.4 K were found to be the same as the minimum values for the forward reaction.[5][6]

Inhibition Constants

Several compounds are known to inhibit this compound isomerase. The following table lists the inhibition constants (Ki) for some of these inhibitors.

| Inhibitor | Enzyme Source | Ki (μM) | Inhibition Type | Reference |

| 5-Phospho-D-arabinonohydroxamic acid (5PAH) | Rabbit muscle | 0.2 | Competitive | [3] |

| Erythrose 4-phosphate | Apple leaf (cytosolic) | 1.2 | Competitive | [7][8] |

| Erythrose 4-phosphate | Apple leaf (chloroplastic) | 3.0 | Competitive | [7][8] |

| Sorbitol 6-phosphate | Apple leaf (cytosolic) | 61 | Competitive | [7][8] |

| Sorbitol 6-phosphate | Apple leaf (chloroplastic) | 40 | Competitive | [7][8] |

| 6-Phosphogluconate | Rabbit muscle (anomerase) | 21 | Competitive | [9] |

| Fructose 1,6-bisphosphate | Rabbit muscle (anomerase) | 84 | Competitive | [9] |

| Fructose 1,6-bisphosphate | Rabbit muscle (isomerase) | 800 | Competitive | [9] |

Experimental Protocols

X-ray Crystallography for Structural Analysis

Determining the three-dimensional structure of this compound isomerase, both in its apo form and in complex with substrates or inhibitors, has been instrumental in elucidating its catalytic mechanism.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding PGI is cloned into an expression vector and overexpressed in a suitable host, such as E. coli.

-

The recombinant protein is then purified to homogeneity using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

-

-

Crystallization:

-

Purified PGI is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

-

Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method.

-

A droplet containing the protein solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts.

-

For example, crystals of Plasmodium falciparum PGI have been grown using a reservoir solution of 38% (v/v) PEG 400 and 0.2 M calcium acetate (B1210297) in 0.1 M sodium cacodylate–HCl pH 6.5.

-

Crystals are grown over several days to weeks at a constant temperature.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected (e.g., by soaking in a solution containing glycerol (B35011) or ethylene (B1197577) glycol) and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved using molecular replacement, using a known PGI structure as a search model.

-

The model is then refined against the diffraction data to obtain the final structure.

-

Site-Directed Mutagenesis to Probe Active Site Residue Function

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in catalysis. By mutating a key residue and analyzing the kinetic properties of the resulting variant enzyme, its contribution to the catalytic mechanism can be determined.

Methodology:

-

Primer Design:

-

Two complementary oligonucleotide primers are designed, containing the desired mutation in the center.

-

The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

-

Mutagenesis PCR:

-

A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu or Phusion) and a plasmid containing the wild-type PGI gene as a template.

-

The primers are extended, generating a new plasmid containing the desired mutation.

-

-

Template DNA Digestion:

-

The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

-

Transformation and Selection:

-

The DpnI-treated plasmid is transformed into competent E. coli cells.

-

The transformed cells are plated on a selective medium (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).

-

-

Verification and Protein Expression:

-

Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.

-

The mutant PGI protein is then expressed, purified, and its kinetic parameters (Km and kcat) are determined and compared to the wild-type enzyme to assess the impact of the mutation.

-

Visualizations

Caption: The catalytic cycle of this compound isomerase.

Caption: A general experimental workflow for studying PGI.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Structural studies of this compound isomerase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crystal structure of rabbit this compound isomerase complexed with D-sorbitol-6-phosphate, an analog of the open chain form of D-glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Importance of Product/ Reactant Equilibrium in the Kinetics of the this compound Isomerization Reaction by Differential Stopped Flow Microcalorimetry | NIST [nist.gov]

- 6. Importance of product/reactant equilibration in the kinetics of the this compound isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive inhibition of this compound isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative inactivation and inhibition of the anomerase and isomerase activities of this compound isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Glucose-6-Phosphate in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted function of glucose-6-phosphate (G6P) in glycolysis. As the first committed intermediate in this central metabolic pathway, G6P stands at a critical crossroads, directing carbon flux towards energy production, biosynthesis, or storage. Understanding the intricate regulation and metabolic fate of G6P is paramount for research in metabolic diseases and for the development of novel therapeutic agents.

Glucose-6-Phosphate: The Gatekeeper of Glycolysis

Upon cellular uptake, glucose is rapidly phosphorylated to glucose-6-phosphate by the enzyme hexokinase (or glucokinase in the liver and pancreas). This irreversible reaction serves two primary purposes: it traps glucose within the cell, as the phosphorylated molecule cannot readily traverse the cell membrane, and it primes the glucose molecule for subsequent enzymatic reactions in the glycolytic pathway.[1][2]

G6P is a central hub in carbohydrate metabolism.[3][4][5][6] Its fate is determined by the energetic and biosynthetic needs of the cell, and it can be channeled into one of three major metabolic pathways:

-

Glycolysis: For the production of ATP and pyruvate.

-

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): To generate NADPH for reductive biosynthesis and nucleotide precursors (ribose-5-phosphate).[7][8][9][10][11]

-

Glycogen (B147801) Synthesis: For storage of glucose as glycogen in the liver and muscle.[8][12]

Quantitative Data on Key Glycolytic Enzymes and Metabolites

The direction of metabolic flux through these pathways is tightly regulated by the kinetic properties of the involved enzymes and the intracellular concentrations of key metabolites. The following tables summarize important quantitative data for enzymes and metabolites central to the function of G6P in glycolysis.

| Enzyme | Substrate | Kcat (s⁻¹) | Km (mM) | Inhibitors | Activators |

| Hexokinase I (Muscle) | Glucose | 217 | 0.03 - 0.1 | Glucose-6-Phosphate (allosteric) | Phosphate (relieves G6P inhibition) |

| ATP | - | 0.1 | - | - | |

| Glucokinase (Liver) | Glucose | 64 | 5 - 10 | Fructose-6-Phosphate (B1210287) (via GKRP) | Fructose-1-Phosphate (via GKRP) |

| ATP | - | 0.4 | - | - | |

| Phosphofructokinase-1 | Fructose-6-Phosphate | 170 | 0.043 - 0.1 | ATP (allosteric), Citrate, H⁺ | AMP, ADP, Fructose-2,6-bisphosphate |

| ATP | - | 0.02 - 0.032 | - | - | |

| Phosphoglucomutase | Glucose-6-Phosphate | 70 | 0.05 | - | Glucose-1,6-bisphosphate |

| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | 760 | 0.02 - 0.07 | NADPH | NADP⁺ |

Kcat and Km values can vary depending on the source of the enzyme and experimental conditions.

| Metabolite | Typical Intracellular Concentration (mM) | Cellular Compartment |

| Glucose-6-Phosphate | 0.05 - 1.0 | Cytosol |

| ATP | 1 - 10 | Cytosol, Mitochondria |

| ADP | 0.1 - 0.5 | Cytosol, Mitochondria |

| AMP | 0.01 - 0.1 | Cytosol, Mitochondria |

| Fructose-6-Phosphate | 0.01 - 0.2 | Cytosol |

| Glucose | Variable (dependent on extracellular levels) | Cytosol |

Allosteric Regulation: The Core of Glycolytic Control

The commitment of G6P to glycolysis is primarily regulated at the step catalyzed by phosphofructokinase-1 (PFK-1), a key allosteric enzyme. The activity of hexokinase is also subject to feedback inhibition by its product, G6P.

Regulation of Hexokinase

Hexokinase is potently inhibited by its product, glucose-6-phosphate.[13] When the glycolytic flux downstream of G6P is slowed, G6P accumulates and binds to an allosteric site on hexokinase, causing a conformational change that reduces its activity. This feedback mechanism prevents the excessive phosphorylation of glucose when the cell's energy charge is high.

Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 is the primary control point for glycolysis. It is allosterically inhibited by high levels of ATP and citrate.[14][15] When ATP is abundant, it binds to an allosteric site on PFK-1, decreasing the enzyme's affinity for its substrate, fructose-6-phosphate.[14] Conversely, AMP and ADP, which are indicators of a low energy state, act as allosteric activators, relieving the ATP inhibition and stimulating glycolytic flux.[14][16] Fructose-2,6-bisphosphate is a potent allosteric activator of PFK-1, significantly increasing its affinity for fructose-6-phosphate and overcoming ATP inhibition.[15][17]

Experimental Protocols

Accurate measurement of G6P and glycolytic flux is crucial for studying its role in cellular metabolism. The following are detailed methodologies for key experiments.

Quantification of Intracellular Glucose-6-Phosphate

This protocol describes an enzymatic assay for the colorimetric or fluorometric determination of G6P in cell extracts.

Principle: Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P to 6-phosphogluconolactone, with the concomitant reduction of NADP⁺ to NADPH. The amount of NADPH produced, which is proportional to the G6P concentration, is measured by its absorbance at 340 nm or by a coupled enzymatic reaction that generates a fluorescent product.

Materials:

-

Cell lysis buffer (e.g., 0.6 M perchloric acid)

-

Neutralizing solution (e.g., 2 M KOH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)

-

NADP⁺ solution (10 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)

-

G6P standards (0-100 µM)

-

Microplate reader

Procedure:

-

Cell Lysis: Rapidly quench metabolism and lyse cells using ice-cold perchloric acid.

-

Neutralization: Neutralize the lysate with KOH and centrifuge to remove the precipitate.

-

Assay Reaction: In a 96-well plate, add the neutralized sample or G6P standard to the assay buffer.

-

Add NADP⁺ to each well.

-

Initiate the reaction by adding G6PDH.

-

Measurement: Incubate the plate at 37°C and measure the absorbance at 340 nm or fluorescence at appropriate wavelengths at multiple time points.

-

Calculation: Determine the G6P concentration in the samples by comparing the rate of change in absorbance/fluorescence to the standard curve.

Measurement of Glycolytic Flux using Radiolabeled Glucose

This protocol details a method to measure the rate of glycolysis by tracking the conversion of radiolabeled glucose to lactate.

Principle: Cells are incubated with [5-³H]-glucose. The tritium (B154650) atom at the C5 position of glucose is released into water during the enolase step of glycolysis. The amount of ³H₂O produced is proportional to the glycolytic flux.

Materials:

-

Cell culture medium

-

[5-³H]-glucose

-

Perchloric acid (0.6 M)

-

Potassium hydroxide (B78521) (2 M)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Labeling: Replace the medium with fresh medium containing a known concentration and specific activity of [5-³H]-glucose.

-

Incubation: Incubate the cells for a defined period (e.g., 1-2 hours).

-

Separation of ³H₂O:

-

Transfer a sample of the culture medium to a microcentrifuge tube containing perchloric acid.

-

Place the open tube inside a sealed scintillation vial containing a known volume of water.

-

Incubate at 50-60°C for 18-24 hours to allow the ³H₂O to evaporate from the sample and condense into the water in the vial.

-

-

Scintillation Counting: Remove the microcentrifuge tube and add scintillation fluid to the vial. Measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the rate of glycolytic flux based on the specific activity of the [5-³H]-glucose and the amount of ³H₂O produced.

Seahorse XF Glycolysis Stress Test

This protocol outlines the use of the Seahorse XF Analyzer to measure key parameters of glycolytic function in real-time.

Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactic acid production and thus glycolytic flux. By sequentially injecting metabolic modulators, one can determine basal glycolysis, glycolytic capacity, and glycolytic reserve.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

-

Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to attach and form a monolayer.

-

Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator.

-

Assay Preparation: Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour. Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose.

-

Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline ECAR, followed by sequential injections and measurements after each injection.

-

Data Analysis: The Seahorse Wave software analyzes the ECAR data to calculate the key parameters of glycolytic function.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Caption: Metabolic fate of Glucose-6-Phosphate.

Caption: Allosteric regulation of glycolysis.

Caption: Experimental workflow for Seahorse XF Glycolysis Stress Test.

Conclusion and Future Directions

Glucose-6-phosphate is a critical metabolic intermediate that plays a central role in regulating cellular energy homeostasis and biosynthetic processes. Its position at the intersection of glycolysis, the pentose phosphate pathway, and glycogen synthesis makes it a key control point in cellular metabolism. The allosteric regulation of hexokinase and phosphofructokinase-1 by G6P and other key metabolites ensures that the rate of glycolysis is exquisitely tuned to the cell's needs.

For researchers and drug development professionals, a deep understanding of the function and regulation of G6P is essential for identifying novel therapeutic targets for metabolic diseases such as cancer, diabetes, and inherited metabolic disorders. Future research will likely focus on the development of more sophisticated techniques for measuring metabolic fluxes in real-time and at the single-cell level, providing further insights into the dynamic regulation of G6P metabolism in health and disease. The continued exploration of small molecule modulators of the key enzymes involved in G6P metabolism holds significant promise for the development of next-generation therapeutics.

References

- 1. pnas.org [pnas.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Cyclic AMP Concentration Responds Specifically to Growth Regulation by Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved KM (hexokinase) is approximately that hexokinase is | Chegg.com [chegg.com]

- 6. Kinetic properties of the glucose-6-phosphate and 6-phosphogluconate dehydrogenases from Corynebacterium glutamicum and their application for predicting pentose phosphate pathway flux in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular cyclic AMP concentration responds specifically to growth regulation by serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intracellular ATP Concentration and Implication for Cellular Evolution | Department of Ophthalmology [eye.hms.harvard.edu]

Phosphoglucose Isomerase: A Dual-Function Protein in Metabolism and Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI) and phosphohexose isomerase (PHI), is a ubiquitous and highly conserved enzyme. It plays a critical housekeeping role in central metabolism, catalyzing the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P), a crucial step in both glycolysis and gluconeogenesis.[1][2] Beyond this fundamental intracellular function, PGI is a classic example of a moonlighting protein. When secreted, it assumes the role of a potent cytokine known as Autocrine Motility Factor (AMF), which is involved in a variety of extracellular signaling processes, most notably in promoting cell motility and cancer metastasis.[3][4] This dual functionality makes PGI a subject of intense research and a potential therapeutic target.

Biochemical and Enzymatic Properties

PGI is a dimeric enzyme, with each subunit comprising two domains.[2] The active site is located at the interface of these domains and contains key residues responsible for substrate binding and the catalytic reaction. The enzyme facilitates the interconversion of G6P and F6P through a proton transfer mechanism that involves a cis-enediol intermediate.

Quantitative Enzymatic Data

The kinetic properties of PGI have been characterized in a variety of organisms. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for its substrates and its catalytic efficiency.

| Parameter | Value | Organism/Source | Conditions |

| Km for G6P | 0.7 mM | Yeast | pH 7.6, 25°C |

| 8.7 mM | Pyrococcus furiosus | pH 7.0, 80°C | |

| Km for F6P | 1.0 mM | Pyrococcus furiosus | pH 7.0, 80°C |

| 0.318 mM | Mycobacterium tuberculosis | - | |

| Vmax (forward, G6P→F6P) | 800 U/mg | Pyrococcus furiosus | pH 7.0, 80°C |

| Vmax (reverse, F6P→G6P) | 130 U/mg | Pyrococcus furiosus | pH 7.0, 80°C |

| Specific Activity | ~350 U/mg | Yeast | with F6P as substrate, pH 7.6, 25°C |

| 600 U/mg | Mycobacterium tuberculosis | - | |

| Optimal pH | 7.0 - 8.0 | P. furiosus, P. aeruginosa | - |

| Optimal Temperature | 96°C | Pyrococus furiosus | - |

| Inhibitors | 6-phosphogluconate (competitive) | Rat Brain | Ki = 0.048 mM (for G6P), 0.042 mM (for F6P) |

Note: Kinetic values can vary significantly depending on the species, isoenzyme, and the specific assay conditions such as pH, temperature, and buffer composition.[5][6][7][8]

Extracellular Signaling: The Role of Autocrine Motility Factor (AMF)

When secreted by cells, particularly cancer cells, PGI/AMF acts as a cytokine that binds to a 78-kDa cell surface receptor, gp78, also known as the AMF receptor (AMFR).[4] This ligand-receptor interaction triggers a cascade of intracellular signaling events that promote cell migration, invasion, and proliferation, and protect cells from apoptosis, all of which are key processes in tumor progression and metastasis.[9][10]

The signaling pathway initiated by AMF binding to its receptor is complex and can involve multiple downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]

Caption: PGI/AMF signaling pathway leading to enhanced cell motility.

Experimental Protocols

This compound Isomerase Enzymatic Activity Assay

This protocol describes a continuous spectrophotometric rate determination assay, a common method for measuring PGI activity. The conversion of F6P to G6P by PGI is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.[3][5]

Materials:

-

Glycylglycine Buffer (250 mM, pH 7.4 at 25°C)

-

D-Fructose 6-Phosphate (F-6-P) solution (100 mM)

-

β-Nicotinamide Adenine Dinucleotide Phosphate (NADP) solution (20 mM)

-

Magnesium Chloride (MgCl2) solution (100 mM)

-

Glucose-6-Phosphate Dehydrogenase (G-6-PDH) enzyme solution (50 units/mL)

-

This compound Isomerase (PGI) enzyme solution (sample to be tested, e.g., 0.3 - 0.7 unit/mL)

-

Deionized water

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture by pipetting the following reagents into cuvettes (volumes in mL):

| Reagent | Test | Blank |

| Deionized Water | 2.00 | 2.10 |

| Glycylglycine Buffer | 0.50 | 0.50 |

| F-6-P Solution | 0.10 | - |

| NADP Solution | 0.10 | 0.10 |

| MgCl2 Solution | 0.10 | 0.10 |

| G-6-PDH Solution | 0.10 | 0.10 |

-

Mix by inversion and equilibrate to 25°C.

-

Add 0.10 mL of the PGI enzyme solution to the "Test" and "Blank" cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340nm/minute) using the maximum linear rate for both the test and blank samples.

-

The PGI activity is calculated based on the difference in rate between the test and blank, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Caption: Coupled enzymatic assay for measuring PGI activity.

AMF-Induced Cell Motility (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward and widely adopted method to study collective cell migration in vitro.[11][12]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Recombinant PGI/AMF protein

-

Sterile multi-well culture plates (e.g., 24-well)

-

Sterile pipette tips (e.g., p200) or a dedicated scratch tool

-

Phosphate-Buffered Saline (PBS)

-

Microscope with a camera and ideally, live-cell imaging capabilities

Procedure:

-

Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.[11]

-

Creating the Wound: Once the cells are fully confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.[13]

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.[13]

-

Treatment: Replace the PBS with fresh, low-serum medium. For test wells, add the desired concentration of PGI/AMF. For control wells, add vehicle only.

-

Imaging: Immediately capture the first image of the scratch in each well (Time 0). Place the plate in an incubator at 37°C and 5% CO2.

-

Time-Lapse Monitoring: Acquire images of the same wound areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[13]

-

Analysis: The rate of cell migration is quantified by measuring the area of the cell-free gap at each time point. A faster closure of the wound in the PGI/AMF-treated wells compared to the control indicates a pro-migratory effect.

Implications for Drug Development

The dual nature of PGI/AMF presents unique opportunities for therapeutic intervention. Inhibiting its intracellular enzymatic activity could be a strategy for targeting the altered metabolism of cancer cells (the Warburg effect). Conversely, blocking the extracellular PGI/AMF and its interaction with the gp78/AMFR receptor could inhibit tumor cell motility and metastasis.[13] The development of specific inhibitors that can differentiate between these two functions is a significant area of research in oncology drug discovery.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The complex biology of autocrine motility factor/phosphoglucose isomerase (AMF/PGI) and its receptor, the gp78/AMFR E3 ubiquitin ligase - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Novel Type of Glucose-6-Phosphate Isomerase in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. AMF/PGI-mediated tumorigenesis through MAPK-ERK signaling in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clyte.tech [clyte.tech]

- 12. Analysis of Epidermal Growth Factor Receptor-Induced Cell Motility by Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

The Architecture of Energy: An In-depth Technical Guide to the Discovery of the Phosphoglucose Metabolic Pathway

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of glucose through glycolysis, formally known as the Embden-Meyerhof-Parnas (EMP) pathway, represents a foundational pillar of biochemistry. Its elucidation in the early 20th century was a landmark achievement, revealing the intricate, stepwise process by which living organisms extract energy from glucose. This technical guide provides an in-depth exploration of the discovery of this pivotal metabolic pathway, with a focus on the core experimental methodologies, quantitative data from seminal studies, and the logical framework that guided its pioneers. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the historical and experimental context of glycolysis, a pathway that remains a critical target in numerous fields of biomedical research.

Introduction

Glycolysis is a nearly universal metabolic pathway where one molecule of glucose is converted into two molecules of pyruvate, with the net production of two molecules of ATP and two molecules of NADH.[1] This ten-step enzymatic cascade, occurring in the cytoplasm, is the primary source of anaerobic energy and serves as the initial stage of cellular respiration in aerobic organisms.[2] The discovery of this pathway is credited to the collective work of several pioneering biochemists, most notably Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, after whom the pathway is named.[3] Their research laid the groundwork for our modern understanding of intermediary metabolism.

The Glycolytic Pathway: A Ten-Step Enzymatic Cascade

The glycolytic pathway is a sequence of ten enzyme-catalyzed reactions that can be divided into two main phases: an initial energy investment phase and a subsequent energy payoff phase.[1]

Energy Investment Phase (Steps 1-5):

In this preparatory phase, two molecules of ATP are consumed to energize the glucose molecule and split it into two three-carbon sugar phosphates.

Energy Payoff Phase (Steps 6-10):

This phase is characterized by the production of four molecules of ATP (a net gain of two ATP) and two molecules of NADH per molecule of glucose.

Key Experiments in the Elucidation of Glycolysis

The discovery of glycolysis was not a single event but a culmination of decades of research. The following sections detail some of the pivotal experiments that were instrumental in piecing together this metabolic puzzle.

Buchner's Cell-Free Fermentation

Objective: To demonstrate that fermentation is a chemical process that can occur outside of living cells.

Experimental Protocol (Conceptual):

-

Yeast Preparation: Brewer's yeast was thoroughly washed and cleaned.

-

Cell Lysis: The yeast cells were mixed with equal parts quartz sand and 25% kieselguhr (diatomaceous earth) and ground in a mortar until the mixture became a moist, pliable paste. This abrasive grinding ruptured the yeast cell walls.

-

Extraction: The resulting paste was wrapped in a filter cloth and subjected to high pressure (400-500 atmospheres) in a hydraulic press to extrude a cell-free "press juice".

-

Clarification: The press juice was clarified by shaking with additional kieselguhr and filtering through paper to remove any remaining cellular debris.

-

Fermentation Assay: A sugar solution (e.g., sucrose) was added to the cell-free yeast extract, and the mixture was incubated. The production of carbon dioxide and ethanol (B145695) was monitored as indicators of fermentation.

Key Findings:

-

The cell-free yeast extract was capable of fermenting sugar, demonstrating that the process was catalyzed by soluble substances (enzymes) within the cell, which Buchner collectively named "zymase".[4][5]

-

This experiment refuted the prevailing vitalist theory that fermentation required the presence of intact, living cells.[5]

Harden and Young's Discovery of Phosphate's Role

Objective: To investigate the factors required for fermentation in cell-free yeast extracts.

Experimental Protocol (Conceptual):

-

Preparation of Yeast Extract: A cell-free yeast extract was prepared similarly to Buchner's method.

-

Fermentation Monitoring: The rate of carbon dioxide evolution was measured over time after the addition of glucose to the yeast extract.

-

Addition of Inorganic Phosphate: In a parallel experiment, inorganic phosphate (Pi) was added to the yeast extract along with glucose.

-

Observation: The rate of CO2 production was compared between the experiments with and without added phosphate.

Key Findings:

-

The addition of inorganic phosphate significantly increased the rate of fermentation.[6]

-

The rate of fermentation would eventually slow down, but could be restored by adding more inorganic phosphate.[7]

-

Harden and Young discovered that the inorganic phosphate was being incorporated into an organic molecule, which they identified as a hexose (B10828440) diphosphate (B83284) (later identified as fructose (B13574) 1,6-bisphosphate).[8] This was the first identified intermediate of the glycolytic pathway.

Meyerhof's Muscle Extract Experiments

Objective: To demonstrate that the process of glycolysis in muscle is analogous to alcoholic fermentation in yeast and to quantify the chemical changes involved.

Experimental Protocol (Conceptual):

-

Muscle Extract Preparation: Muscle tissue (often from frogs) was rapidly excised and minced in an ice-cold solution to minimize enzymatic degradation.[9] The minced tissue was then ground with sand and extracted with water or a saline solution. The extract was centrifuged to remove cellular debris, yielding a cell-free muscle extract.

-

Anaerobic Incubation: The muscle extract was incubated under anaerobic conditions (e.g., under nitrogen gas) with a source of carbohydrate, such as glycogen (B147801).

-

Metabolite Measurement: Over time, samples were taken to measure the concentrations of glycogen and lactic acid. Meyerhof developed a rapid method for lactic acid determination, which was a significant improvement over previous, more time-consuming methods.[10]

-

Oxygen Consumption and Recovery: In some experiments, after a period of anaerobic incubation, oxygen was introduced to the system, and the consumption of oxygen and the changes in lactic acid and glycogen concentrations were measured.

Key Findings:

-

Meyerhof demonstrated a quantitative relationship between the disappearance of glycogen and the formation of lactic acid in the absence of oxygen.[10]

-

He showed that in the presence of oxygen, a portion of the lactic acid was oxidized, and the energy released was used to reconvert the remaining lactic acid back into glycogen, establishing the cyclical nature of energy transformations in the cell.[11]

-

Meyerhof's work provided strong evidence that the fundamental chemical processes of glycolysis in muscle were the same as those in yeast fermentation.[12]

Embden's Liver Perfusion and the "Lactacidogen"

Objective: To study intermediary carbohydrate metabolism in a viable organ and to isolate the phosphorylated intermediates.

Experimental Protocol (Conceptual):

-

Liver Perfusion Setup: A technique was developed to perfuse an isolated animal liver (e.g., from a warm-blooded animal) with a suitable physiological solution to maintain its viability outside the body. This allowed for the study of metabolic processes in an intact organ without the confounding variables of the whole animal.

-

Metabolite Isolation: By perfusing the liver with various substrates and then analyzing the tissue, Embden and his colleagues were able to isolate several phosphorylated intermediates of carbohydrate metabolism.

-

Identification of "Lactacidogen": In 1924, from muscle tissue, Embden isolated a hexose diphosphate that he named "lactacidogen," which was later confirmed to be fructose 1,6-bisphosphate, the same compound discovered by Harden and Young in yeast.[13]

Key Findings:

-

Embden's liver perfusion technique was a significant methodological advancement for studying intermediary metabolism.

-

The isolation of "lactacidogen" from muscle provided a crucial link between the findings in yeast and animal tissues, suggesting a universal pathway for glucose breakdown.

Parnas and the Role of Phosphorolysis

Objective: To elucidate the mechanism of phosphate transfer in glycolysis.

Experimental Protocol (Conceptual):

-

Use of Inhibitors: Parnas and his colleagues utilized inhibitors such as fluoride (B91410) and iodoacetate to block specific enzymatic steps in glycolysis in muscle extracts. This allowed for the accumulation of intermediates immediately preceding the blocked step, facilitating their identification.

-

Isotopic Tracing: Parnas was a pioneer in the use of radioactive isotopes in biochemical research. He used radioactive phosphorus (³²P) to trace the path of phosphate groups during glycolysis. Muscle extracts were incubated with ³²P-labeled inorganic phosphate, and the incorporation of the radioactive label into various organic phosphate compounds was monitored over time.

Key Findings:

-

The use of inhibitors was instrumental in identifying key intermediates and dissecting the sequence of reactions.

-

The isotopic tracing experiments provided direct evidence for the transfer of phosphate groups from ATP to glucose and from phosphorylated intermediates back to ADP to form ATP, a process known as substrate-level phosphorylation.[14][15] This work was crucial in understanding the role of ATP as the energy currency of the cell.

Quantitative Data from Early Glycolysis Research

The early studies on glycolysis were not merely qualitative observations; they involved rigorous quantitative measurements that were essential for understanding the stoichiometry and thermodynamics of the pathway. The following tables summarize some of the key quantitative data from this era, though it is important to note that the precision and accuracy of these early measurements may not match modern standards.

Table 1: Thermodynamic Properties of Glycolytic Reactions

| Step | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) in Erythrocytes | Reversible/Irreversible |

| 1 | Hexokinase | -16.7 | -33.5 | Irreversible |

| 2 | This compound Isomerase | +1.7 | -2.5 | Reversible |

| 3 | Phosphofructokinase | -14.2 | -22.2 | Irreversible |

| 4 | Aldolase | +23.8 | -1.3 | Reversible |

| 5 | Triosephosphate Isomerase | +7.5 | +2.5 | Reversible |

| 6 | Glyceraldehyde-3-Phosphate Dehydrogenase | +6.3 | -1.7 | Reversible |

| 7 | Phosphoglycerate Kinase | -18.8 | +3.0 | Reversible |

| 8 | Phosphoglycerate Mutase | +4.4 | +0.8 | Reversible |

| 9 | Enolase | +1.7 | -3.3 | Reversible |

| 10 | Pyruvate Kinase | -31.4 | -16.7 | Irreversible |

| Data adapted from modern sources providing estimates for physiological conditions, as precise, comprehensive tables from the original papers are not readily available in a consolidated format. |

Table 2: Early Kinetic Data for Key Glycolytic Enzymes

| Enzyme | Source | Substrate | K_m (M) | Inhibitors |

| Hexokinase | Yeast | Glucose | ~1 x 10⁻⁴ | Glucose-6-phosphate |

| Fructose | ~1.5 x 10⁻³ | |||

| Phosphofructokinase | Muscle | Fructose-6-phosphate | Variable (allosteric) | ATP, Citrate |

| This table presents approximate values and key regulatory features understood from early kinetic studies. The concept of allosteric regulation of PFK by ATP was a major discovery in understanding the control of glycolysis. |

Signaling Pathways and Logical Relationships

The elucidation of the glycolytic pathway was a process of logical deduction, where each new finding provided a piece of a larger puzzle. The following diagram illustrates the logical flow of some of the key discoveries.

Conclusion

The discovery of the this compound metabolic pathway was a triumph of early 20th-century biochemistry, built upon the ingenuity and meticulous experimental work of pioneers like Buchner, Harden, Young, Embden, Meyerhof, and Parnas. Their development of novel experimental systems, from cell-free extracts to organ perfusion, and their application of quantitative analytical methods and early tracer techniques, allowed them to unravel a complex biological process one step at a time. This in-depth technical guide has provided a glimpse into the core experimental foundations of this discovery, highlighting the methodologies and quantitative data that underpinned this monumental scientific achievement. For today's researchers and drug development professionals, a deep appreciation of this history not only enriches our understanding of this central metabolic pathway but also offers inspiration for tackling the complex biological questions of our time. The principles of careful experimentation, quantitative analysis, and logical deduction that guided the discoverers of glycolysis remain as relevant as ever in the ongoing quest to understand and manipulate biological systems for the betterment of human health.

References

- 1. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. BIOLOGICAL CHEMISTRY Evolution of CO2 in the | Chegg.com [chegg.com]

- 3. eastindiastory.com [eastindiastory.com]

- 4. mechanism.ucsd.edu [mechanism.ucsd.edu]

- 5. yeastory.com [yeastory.com]

- 6. Solved BIO 489 BIOLOGICAL CHEMISTRY In 1905. | Chegg.com [chegg.com]

- 7. Solved BIO 489 BIOLOGICAL CHEMISTRY Evolution of Co, in the | Chegg.com [chegg.com]

- 8. studylib.net [studylib.net]

- 9. encyclopedia.com [encyclopedia.com]

- 10. Otto Fritz Meyerhof and Muscle Biochemistry [japi.org]

- 11. gotmead.com [gotmead.com]

- 12. nobelprize.org [nobelprize.org]

- 13. Gustav Georg Embden | Biochemist, Enzymologist, Metabolism | Britannica [britannica.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Phosphoglucose Isomerase (PGI): A Moonlighting Protein at the Crossroads of Metabolism and Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Phosphoglucose isomerase (PGI), a dimeric enzyme with a subunit molecular mass of approximately 55-63 kDa, is a classic example of a moonlighting protein, exhibiting distinct and unrelated functions depending on its cellular location.[1][2] Intracellularly, it operates as a pivotal glycolytic enzyme (EC 5.3.1.9), catalyzing the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate.[3][4][5][6] Extracellularly, it sheds its metabolic identity to assume the role of a potent cytokine, variously known as Autocrine Motility Factor (AMF), Neuroleukin (NLK), or Maturation Factor.[1] This secreted form of PGI/AMF is a key signaling molecule implicated in a range of physiological and pathological processes, including neuronal survival, immune response, and notably, cancer progression and metastasis.[1][7] It exerts its effects by binding to a specific seven-transmembrane cell surface receptor, gp78/AMFR, initiating a cascade of downstream signaling events that profoundly impact cell motility, proliferation, and survival.[2][8][9] This guide provides a comprehensive technical overview of the core moonlighting functions of PGI, detailing its quantitative parameters, the signaling pathways it governs, and the experimental protocols used to elucidate its extracellular activities.

Duality of Function: Intracellular Enzyme vs. Extracellular Cytokine

The primary and most well-understood role of PGI is its enzymatic function within the cytoplasm. However, when secreted, it acts as a signaling ligand. A critical finding in the study of PGI is that its enzymatic activity is not required for its cytokine function.[1][10] Site-directed mutagenesis studies have shown that mutants lacking enzymatic activity retain their ability to bind to the gp78/AMFR receptor and stimulate cell motility, demonstrating a clear separation of these two roles.[10]

Quantitative Parameters of PGI Functions

To appreciate the distinct roles of PGI, it is essential to compare the quantitative metrics governing its enzymatic and cytokine activities. The following tables summarize key kinetic and concentration parameters from various studies.

Table 1: Enzymatic Activity Kinetic Parameters for this compound Isomerase

| Substrate | Organism/Source | K_m_ (mM) | k_cat_ (s⁻¹) | Temperature (°C) | pH | Reference |

| Fructose-6-Phosphate | Baker's Yeast | 2.62 - 7.8 | 2.78 - 11.4 | 20.25 - 38.35 | 8.0 | [3][11] |

| Glucose-6-Phosphate | Baker's Yeast | 2.62 (approx.) | 0.85 - 1.46 | 20.25 - 25.25 | 8.0 | [3][11] |

| Fructose-6-Phosphate | Pyrococcus furiosus | 0.63 | Not Reported | 90 | 7.0 | [6] |

| Glucose-6-Phosphate | Pyrococcus furiosus | 1.99 | Not Reported | 90 | 7.0 | [6] |

| Fructose-6-Phosphate | General (from MS-based assay) | 0.15 | 7.78 µmol/(min·mg) | Room Temp | 7.4 | [4] |

Table 2: Cytokine Activity Parameters for PGI/AMF

| Activity Measured | Cell Line / System | Effective Concentration | Key Findings | Reference |

| Cell Motility Stimulation | CT-26 Mouse Colon Cancer | 10 pg/mL - 100 pg/mL (Maximal) | PGI from B. stearothermophilus confirmed to have AMF activity. | [12] |

| Growth & Motility Stimulation | 3T3-A31 Fibroblasts | ≤ 0.1 ng/mL | AMF purified from HT-1080 cells acts as a paracrine growth factor. | [13] |

| Cell Growth & Migration | MCF10A-PGI/AMF Cells | 1 ng/mL - 10 ng/mL | Exogenous PGI/AMF treatment enhances cell growth and migration. | |

| Receptor Binding Affinity (K_d_) | Not specified | Value not explicitly reported in reviewed literature. | Mutant proteins with abolished enzymatic activity exhibited indistinguishable receptor-binding affinities compared to wild-type. | [14] |

Note: While a specific dissociation constant (K_d_) for the PGI-gp78/AMFR interaction is not consistently reported in the literature, the biological effects are observed at picomolar to nanomolar concentrations, suggesting a high-affinity interaction.

The PGI/AMF Signaling Cascade

Upon secretion, PGI/AMF binds to its receptor, gp78/AMFR, which is also an E3 ubiquitin ligase located in the endoplasmic reticulum and on the cell surface.[2][9][15] This binding event initiates a complex signaling network that promotes cell motility, survival, and proliferation, making it a protein of significant interest in cancer research.

The key downstream pathways activated by PGI/AMF include:

-

Rho GTPase Pathway: Activation of small Rho-like GTPases, particularly RhoA and Rac1, which are master regulators of the actin cytoskeleton. This leads to cytoskeletal rearrangement, formation of migratory structures like lamellipodia, and enhanced cell movement.[16]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Activation of PI3K/Akt by PGI/AMF leads to the inactivation of apoptotic machinery, thereby protecting cancer cells from cell death.[16]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and division.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Product/ Reactant Equilibrium in the Kinetics of the this compound Isomerization Reaction by Differential Stopped Flow Microcalorimetry | NIST [nist.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. The this compound isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autocrine motility factor/phosphoglucose isomerase regulates ER stress and cell death through control of ER calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gp78 E3 Ubiquitin Ligase: Essential Functions and Contributions in Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The complex biology of autocrine motility factor/phosphoglucose isomerase (AMF/PGI) and its receptor, the gp78/AMFR E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Importance of product/reactant equilibration in the kinetics of the this compound isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Regulation of Phosphoglucose Metabolism in Cancer Cells: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing phosphoglucose metabolism in cancer cells. It delves into the core enzymatic and signaling pathways that are rewired in malignancy, offering insights for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this critical aspect of cancer biology.

Introduction: The Warburg Effect and Metabolic Reprogramming

A fundamental hallmark of many cancer cells is their altered glucose metabolism, a phenomenon first described by Otto Warburg.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, a state known as "aerobic glycolysis" or the Warburg effect.[2][3] This metabolic shift is not merely a consequence of dysfunctional mitochondria but is an orchestrated reprogramming that supports the anabolic demands of rapid cell proliferation.[3][4] This guide will explore the key regulatory nodes of this compound metabolism, the initial steps of glycolysis, that are critical for sustaining this malignant phenotype.

Key Regulatory Enzymes in this compound Metabolism

The flux of glucose through the initial steps of glycolysis is tightly controlled by several key enzymes. In cancer, the expression and activity of specific isoforms of these enzymes are frequently altered to promote a high glycolytic rate.

Hexokinase 2 (HK2)

Hexokinases catalyze the first committed step in glucose metabolism, the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction traps glucose inside the cell.[5] While several isoforms exist, Hexokinase 2 (HK2) is minimally expressed in most normal adult tissues but is significantly upregulated in a wide array of cancers.[6][7] HK2's high affinity for glucose and its strategic localization to the outer mitochondrial membrane provide cancer cells with a distinct advantage.[5] This mitochondrial association allows HK2 to gain preferential access to newly synthesized ATP and evade product inhibition by G6P.[5]

Phosphofructokinase-1 (PFK-1) and the Role of PFKFB3

Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme that catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[8] PFK-1 activity is subject to complex allosteric regulation. While ATP is a substrate, high levels of ATP act as an allosteric inhibitor, signaling energy abundance.[8][9] This inhibition is potently overridden by fructose-2,6-bisphosphate (F2,6BP), the most powerful allosteric activator of PFK-1.[10]

The intracellular concentration of F2,6BP is controlled by a family of bifunctional enzymes, the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB).[11] Of the four PFKFB isoforms, PFKFB3 is ubiquitously overexpressed in cancer.[12][13] PFKFB3 has the highest kinase-to-phosphatase activity ratio, leading to a sustained high level of F2,6BP, which constitutively activates PFK-1 and drives glycolytic flux.[11][12]

This compound Isomerase (PGI)

This compound isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. While not typically considered a primary rate-limiting step, its overexpression has been linked to cancer progression and metastasis in various malignancies, including colorectal and breast cancer.[14][15][16] Beyond its glycolytic function, PGI can be secreted and act as a cytokine, known as Autocrine Motility Factor (AMF), promoting cell motility and invasion.[15][17]

Quantitative Data Presentation

The following tables summarize quantitative data on the expression of key glycolytic enzymes and the concentration of important metabolites in cancer cells compared to normal tissues.

Table 1: Expression of Key Glycolytic Enzymes in Cancer

| Gene/Protein | Cancer Type(s) | Change in Expression (Cancer vs. Normal) | Reference |

| HK2 | Pan-cancer | Highly expressed in most tumors. | [18] |

| Cervical Squamous Cell Carcinoma | Positive rate: 79.49% in SCC vs. 25.00% in normal cervix. | ||

| Breast, Lung, Prostate, Glioblastoma | Overexpressed and linked to tumor progression. | [5] | |

| PFKFB3 | Pan-cancer | Protein expression is elevated in most tumor types. | [19] |

| Renal Cell Carcinoma (ccRCC) | H-score: 131.52 in ccRCC vs. 72.36 in normal renal tissue. | [20] | |

| Breast, Colon, Pancreatic, Gastric | Frequently overexpressed. | [13] | |

| G6PD | Pan-cancer | Upregulated in most cancers compared to normal counterparts. | |

| Merkel Cell Carcinoma | Highly upregulated in the aggressive 'cell division type'. | [21] | |

| Various Cancers | Higher expression in tumor cells than in normal cells. | [3] |

Table 2: Concentration of Key Glycolytic Metabolites in Cancer

| Metabolite | Cancer Type(s) | Change in Concentration (Cancer vs. Normal) | Reference |

| Fructose-2,6-bisphosphate (F2,6BP) | Tumor Cells (General) | Significantly higher concentration in tumor cells. | [10] |

| Glucose-6-Phosphate (G6P) | Cancer Cells (General) | G6P is catalyzed into 6-phosphogluconolactone by G6PD. | [22] |

| Lactate | Lewis Lung Carcinoma (High Metastatic) | Lactate concentration in media was 17% higher for high-metastatic cells. | [23] |

Signaling Pathways Regulating this compound Metabolism

The metabolic reprogramming observed in cancer is driven by the dysregulation of major signaling pathways that converge on glycolytic enzymes and their transcriptional regulators.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[23][24] This pathway promotes glycolysis through multiple mechanisms:

-

AKT can directly phosphorylate and activate glycolytic enzymes.

-

It enhances the translocation of glucose transporters (like GLUT1) to the cell surface, increasing glucose uptake.[25]

-

mTOR , a downstream effector of AKT, promotes the synthesis of proteins required for glycolysis, including the transcription factor HIF-1α.[25]

HIF-1α and Myc Transcription Factors

Hypoxia-inducible factor 1-alpha (HIF-1α) and Myc are master transcriptional regulators that are often deregulated in cancer and play pivotal roles in metabolic reprogramming.

-

HIF-1α: Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of nearly all genes encoding glycolytic enzymes and glucose transporters.[26]

-

Myc: The c-Myc oncogene also drives the expression of many glycolytic genes.[27] There is complex interplay between Myc and HIF-1α; in some contexts, they can cooperate to enhance the glycolytic phenotype, while in others, they may have opposing effects.[28] Overexpression of Myc can stabilize HIF-1α protein, further amplifying the hypoxic response.

References

- 1. MYC overrides HIF-1α to regulate proliferating primary cell metabolism in hypoxia | eLife [elifesciences.org]

- 2. Glycolysis II Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexokinase 2 in Cancer: A Prima Donna Playing Multiple Characters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-Cancer Analysis of Glycolytic and Ketone Bodies Metabolic Genes: Implications for Response to Ketogenic Dietary Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase and tumor cell glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. HIF-1α Confers Aggressive Malignant Traits on Human Tumor Cells Independent of Its Canonical Transcriptional Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Role of Phosphoglucose in the Pentose Phosphate Pathway: A Technical Guide

Abstract: Glucose-6-phosphate (G6P), a key phosphoglucose, occupies a critical junction in cellular metabolism. It serves as the primary substrate and regulatory control point for the Pentose Phosphate Pathway (PPP), a vital metabolic route for generating NADPH and precursors for nucleotide biosynthesis. This technical guide provides an in-depth analysis of G6P's role in the PPP, detailing its entry into the pathway, the regulatory mechanisms that govern its flux, and the quantitative methods used to analyze these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial metabolic nexus.

Glucose-6-Phosphate: A Central Metabolic Hub

Glucose-6-phosphate is a pivotal intermediate that stands at the crossroads of several major metabolic pathways.[1][2] Upon its formation from glucose via phosphorylation by hexokinase or from glycogenolysis, G6P's fate is determined by the cell's immediate physiological needs.[2][3] It can be channeled into glycolysis for ATP production, stored as glycogen (B147801) when glucose levels are high, or directed into the Pentose Phosphate Pathway.[1][4] This decision point is a critical node for metabolic regulation. In the liver, G6P can also be dephosphorylated back to glucose for release into the bloodstream.[1][5]

References

The Central Hub of Cellular Energy: A Technical Guide to the Synthesis and Degradation of Glucose-6-Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glucose-6-phosphate (G6P) stands as a critical nexus in cellular metabolism, acting as the gateway for glucose into various biosynthetic and energy-producing pathways. Its synthesis and degradation are tightly regulated processes, fundamental to maintaining cellular energy homeostasis and providing precursors for essential biomolecules. Dysregulation of G6P metabolism is a hallmark of numerous diseases, including diabetes, cancer, and glycogen (B147801) storage diseases, making the enzymes and pathways that govern its fate prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core pathways of G6P synthesis and degradation, details on the intricate regulatory mechanisms, and methodologies for their experimental investigation.

Core Metabolic Pathways of Glucose-6-Phosphate

The metabolic fate of glucose-6-phosphate is determined by the cellular energy state and biosynthetic needs, directing it into one of several major pathways.

Synthesis of Glucose-6-Phosphate

The primary route for G6P synthesis is the phosphorylation of glucose.

-

Hexokinases and Glucokinase: In most tissues, this reaction is catalyzed by hexokinases , which have a high affinity for glucose.[1] The liver and pancreatic β-cells also express glucokinase (or hexokinase IV), which has a lower affinity for glucose and is not inhibited by its product, G6P, allowing these tissues to respond to high blood glucose levels.[2][3]

Degradation of Glucose-6-Phosphate

G6P can be channeled into several key metabolic pathways:

-

Glycolysis: This catabolic pathway breaks down G6P into pyruvate, generating ATP and NADH.[1]

-

Pentose Phosphate (B84403) Pathway (PPP): This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis.

-

Glycogen Synthesis (Glycogenesis): In times of energy surplus, G6P is converted to glucose-1-phosphate and then stored as glycogen, primarily in the liver and muscles.[1]

-

Hydrolysis to Glucose: In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, maintaining blood glucose homeostasis.[1]

Regulation of Key Enzymes in Glucose-6-Phosphate Metabolism

The flux of G6P through these pathways is meticulously controlled by the allosteric and hormonal regulation of key enzymes.

Allosteric Regulation

Allosteric effectors, typically downstream products or indicators of the cell's energy status, bind to regulatory sites on enzymes to modulate their activity.

| Enzyme | Allosteric Activators | Allosteric Inhibitors |

| Hexokinase | - | Glucose-6-Phosphate (G6P)[4] |

| Phosphofructokinase-1 (PFK-1) | AMP[5], Fructose-2,6-bisphosphate[6] | ATP[7], Citrate[3] |

| Pyruvate Kinase | Fructose-1,6-bisphosphate | ATP, Alanine |

| Glycogen Synthase | Glucose-6-Phosphate (G6P)[8] | - |

| Glycogen Phosphorylase | AMP | ATP, Glucose-6-Phosphate (G6P)[9], Glucose |

Hormonal Regulation by Insulin (B600854) and Glucagon (B607659)

The hormones insulin and glucagon play a pivotal role in regulating G6P metabolism, primarily in the liver, to maintain blood glucose homeostasis.

-

Insulin: Released in response to high blood glucose, insulin promotes the uptake and storage of glucose. It stimulates the activity of enzymes involved in glycolysis and glycogen synthesis while inhibiting those of gluconeogenesis and glycogenolysis.

-

Glucagon: Secreted during periods of low blood glucose, glucagon acts to increase blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver.

Quantitative Data on Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of enzyme function and metabolite levels is crucial for building accurate models of cellular metabolism.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km | Notes |

| Hexokinase I | Glucose | Human (RBCs) | ~0.1 mM | High affinity for glucose. |

| Hexokinase IV (Glucokinase) | Glucose | Human (Liver, Pancreas) | ~10 mM | Lower affinity for glucose, acts as a glucose sensor.[10] |

| Glucose-6-Phosphatase | Glucose-6-Phosphate | Rat (Liver) | - | - |

| Enzyme | Allosteric Effector | Organism/Tissue | Ki / Ka | Type |

| Hexokinase | Glucose-6-Phosphate | Rat (Brain) | ~0.2 mM[11] | Inhibition |

| Phosphofructokinase-1 | ATP | Rabbit (Muscle) | - | Inhibition |

| Phosphofructokinase-1 | AMP | Yeast | ~200 µM[12] | Activation |

| Glycogen Synthase | Glucose-6-Phosphate | - | - | Activation |

| Glycogen Phosphorylase | Glucose-6-Phosphate | - | - | Inhibition |

Intracellular Concentrations of Glucose-6-Phosphate

| Tissue | Condition | Intracellular G6P Concentration |

| Liver | - | ~300 µM[13] |

| Skeletal Muscle | Resting | ~0.1 - 0.2 mM |

| Skeletal Muscle | Post-exercise (insulin-independent recovery) | ~0.2 - 0.3 mM |

| Skeletal Muscle | Post-exercise (insulin-dependent recovery) | ~0.3 - 0.4 mM |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying G6P metabolism.

Hexokinase Activity Assay (Coupled Enzyme Assay)

This protocol describes a common method for measuring hexokinase activity by coupling the production of G6P to the reduction of a chromogenic or fluorogenic probe.

Principle: Hexokinase catalyzes the phosphorylation of glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production, measured by absorbance at 340 nm or fluorescence, is proportional to the hexokinase activity.

Materials:

-

Cell or tissue lysate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

ATP solution

-

Glucose solution

-

NADP+ solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mix: Combine assay buffer, ATP, glucose, NADP+, and G6PDH.

-

Sample Preparation: Prepare cell or tissue lysates and determine protein concentration for normalization.

-

Assay:

-

Add lysate to the wells of the microplate.

-

Initiate the reaction by adding the Reaction Mix.

-

Immediately measure the absorbance at 340 nm (or fluorescence) in a kinetic mode for a set period (e.g., 30 minutes) at regular intervals.

-

-

Data Analysis: Calculate the rate of change in absorbance/fluorescence. This rate is proportional to the hexokinase activity in the sample.

Glucose-6-Phosphatase Activity Assay (Colorimetric)

This protocol measures the activity of glucose-6-phosphatase by quantifying the inorganic phosphate (Pi) released from G6P.

Principle: Glucose-6-phosphatase hydrolyzes G6P to glucose and inorganic phosphate (Pi). The released Pi reacts with a molybdate (B1676688) solution to form a colored complex, which can be measured spectrophotometrically.

Materials:

-

Microsomal preparations (as G6Pase is membrane-bound)

-

Assay Buffer (e.g., imidazole (B134444) buffer, pH 7.0)

-

Glucose-6-Phosphate solution

-

Colorimetric reagent (e.g., Malachite Green or ammonium (B1175870) molybdate-based solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer and the microsomal sample.

-

Reaction Initiation: Add the G6P solution to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Color Development: Stop the reaction by adding the colorimetric reagent. This reagent will also react with the released Pi to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

-

Quantification: Use a standard curve of known Pi concentrations to determine the amount of Pi produced in the enzymatic reaction.

Quantification of Intracellular Glucose-6-Phosphate by Mass Spectrometry

This protocol provides a general workflow for the accurate quantification of intracellular G6P using mass spectrometry.

Principle: Cells are rapidly quenched to halt metabolic activity, and metabolites are extracted. G6P in the extract is then separated by liquid chromatography (LC) and detected and quantified by a mass spectrometer (MS).

Materials:

-

Cultured cells or tissue samples

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standard (e.g., 13C-labeled G6P)

-

LC-MS system

Procedure:

-

Quenching: Rapidly quench metabolic activity by adding ice-cold quenching solution to the cells or tissue.

-

Extraction: Extract metabolites using a cold extraction solvent. Spike in the internal standard at this stage.

-

Centrifugation: Centrifuge the extract to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

LC-MS Analysis:

-

Inject the supernatant into the LC-MS system.

-

Separate G6P from other metabolites using an appropriate LC column (e.g., HILIC).

-

Detect and quantify G6P using the mass spectrometer in selected reaction monitoring (SRM) or similar targeted mode.

-

-

Data Analysis: Quantify the G6P concentration by comparing the peak area of the analyte to that of the internal standard.

13C Metabolic Flux Analysis (MFA)

This protocol outlines the key steps for conducting a 13C-MFA experiment to quantify the flux through G6P-related pathways.

Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C6]glucose). The 13C label is incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using mass spectrometry or NMR, the relative fluxes through different metabolic pathways can be calculated.[14]

Workflow:

-

Cell Culture and Labeling: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. Allow the cells to reach a metabolic and isotopic steady state.

-

Quenching and Extraction: Rapidly quench metabolism and extract intracellular metabolites as described in the G6P quantification protocol.

-

Sample Preparation for Analysis:

-

For GC-MS analysis, derivatize the metabolites to make them volatile.

-

For LC-MS analysis, reconstitute the dried extract in a suitable solvent.

-

-